N'-methyl-N-(3-nitropyridin-2-yl)-N'-pyridin-2-ylpropane-1,3-diamine
Description
N’-methyl-N-(3-nitropyridin-2-yl)-N’-pyridin-2-ylpropane-1,3-diamine is a complex organic compound that belongs to the class of pyridine derivatives
Properties
IUPAC Name |
N'-methyl-N-(3-nitropyridin-2-yl)-N'-pyridin-2-ylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O2/c1-18(13-7-2-3-8-15-13)11-5-10-17-14-12(19(20)21)6-4-9-16-14/h2-4,6-9H,5,10-11H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIJTTKDKHGNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC1=C(C=CC=N1)[N+](=O)[O-])C2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-methyl-N-(3-nitropyridin-2-yl)-N’-pyridin-2-ylpropane-1,3-diamine typically involves multi-step organic reactions. One common method involves the reaction of 2-aminopyridine with a suitable alkylating agent to introduce the N’-methyl group. This is followed by nitration to introduce the nitro group at the 3-position of the pyridine ring. The final step involves the coupling of the modified pyridine with propane-1,3-diamine under controlled conditions to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of N’-methyl-N-(3-nitropyridin-2-yl)-N’-pyridin-2-ylpropane-1,3-diamine may involve the use of continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reagent concentrations. This approach can enhance the yield and purity of the final product while minimizing the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
N’-methyl-N-(3-nitropyridin-2-yl)-N’-pyridin-2-ylpropane-1,3-diamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be oxidized to form corresponding N-oxides.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are often employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
N’-methyl-N-(3-nitropyridin-2-yl)-N’-pyridin-2-ylpropane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N’-methyl-N-(3-nitropyridin-2-yl)-N’-pyridin-2-ylpropane-1,3-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and pyridine groups play a crucial role in binding to these targets, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety but differ in their functional groups and overall structure.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring but have different substituents and structural features.
Uniqueness
N’-methyl-N-(3-nitropyridin-2-yl)-N’-pyridin-2-ylpropane-1,3-diamine is unique due to the presence of both nitro and pyridine groups, which confer distinct chemical reactivity and potential biological activity. Its specific structure allows for targeted interactions with molecular targets, making it a valuable compound for various scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
